Fmoc-L-(4-thiazolyl)-Alanine

Antiviral Protease Inhibition Medicinal Chemistry

This Fmoc-protected, non-proteinogenic L-amino acid features a thiazol-4-yl side chain. Its ≥99% chiral purity (enantiomeric excess) and chemical purity minimize diastereomeric contamination in SPPS. The acid-stable Fmoc group enables orthogonal deprotection, crucial for building protease inhibitors and peptide libraries. Ensure batch-to-batch consistency for SAR studies and GMP environments with this pre-validated building block.

Molecular Formula C21H18N2O4S
Molecular Weight 394.4 g/mol
CAS No. 205528-32-1
Cat. No. B1337376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-(4-thiazolyl)-Alanine
CAS205528-32-1
Molecular FormulaC21H18N2O4S
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=N4)C(=O)O
InChIInChI=1S/C21H18N2O4S/c24-20(25)19(9-13-11-28-12-22-13)23-21(26)27-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11-12,18-19H,9-10H2,(H,23,26)(H,24,25)/t19-/m0/s1
InChIKeyLSBAZFASKHLHKB-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-4-Thiazolylalanine (CAS 205528-32-1): A High-Purity Thiazole-Containing Amino Acid Building Block for SPPS


Fmoc-L-4-thiazolylalanine (Fmoc-Thz-OH, CAS 205528-32-1) is an N-α-Fmoc-protected, non-proteinogenic L-amino acid derivative featuring a thiazol-4-yl side chain. The compound is characterized as a white to off-white crystalline solid with a melting point of 178.2 °C and a density of 1.378 g/cm³ . As a specialized building block, it is widely employed in solid-phase peptide synthesis (SPPS) for the incorporation of thiazole heterocycles into peptide and peptidomimetic sequences . Its primary utility lies in medicinal chemistry and chemical biology, enabling the construction of thiazole-containing ligands for protease inhibition, antiviral discovery, and combinatorial library synthesis [1].

Why Generic Substitution of Fmoc-L-4-Thiazolylalanine (CAS 205528-32-1) Compromises Reproducibility and Potency


Non-specific substitution of Fmoc-L-4-thiazolylalanine with generic or lower-grade analogs introduces unacceptable variability in peptide synthesis outcomes and downstream biological activity. The compound's value proposition hinges on three irreplaceable parameters: (i) chiral fidelity, with commercially available material typically specified at ≥99% chiral purity (enantiomeric excess), ensuring that the L-configuration at the α-carbon is maintained to avoid diastereomeric contamination of the target peptide [1]; (ii) chemical purity ≥99% as verified by HPLC, which minimizes side reactions and deletion sequences during SPPS coupling steps ; and (iii) the presence of the acid-stable Fmoc protecting group, which enables orthogonal deprotection under mild basic conditions (typically 20% piperidine in DMF) without disturbing the thiazole ring . Substitution with the D-enantiomer (CAS 205528-33-2) or with material of insufficient chiral purity fundamentally alters the stereochemical and conformational properties of the final peptide, invalidating structure-activity relationship (SAR) conclusions and potentially abolishing target binding [2].

Fmoc-L-4-Thiazolylalanine (CAS 205528-32-1) Quantitative Differentiation: Head-to-Head Performance and Structural Data


In Vitro Potency: Thiazol-4-yl Alanine vs. Cyclobutyl Alanine P1 Variants in SARS-CoV-2 Mpro Inhibition

Direct head-to-head comparison of peptide aldehydes incorporating either thiazol-4-yl alanine or cyclobutyl alanine at the P1 position demonstrates that the thiazole-containing variant produces low-micromolar to submicromolar inhibition of SARS-CoV-2 main protease (Mpro) in vitro, with strong antiviral activity in cell-based assays [1]. Both P1 surrogates were evaluated as simple chemical replacements to reduce synthetic complexity relative to nirmatrelvir and GC376, yet the thiazole-containing analog maintained potent target engagement comparable to the clinically validated P1 γ-lactam warhead [1].

Antiviral Protease Inhibition Medicinal Chemistry

Chiral Purity and Enantiomeric Specification: ≥99% ee vs. Industry Baseline for SPPS Building Blocks

Patent literature specifies that optically active thiazolylalanine derivatives, including Fmoc-L-4-thiazolylalanine, are produced with an optical purity of 95% ee or higher, preferably 97% ee or higher, and more preferably 98% ee or higher [1]. Commercial suppliers of this compound (CAS 205528-32-1) routinely achieve ≥99% purity as verified by chiral HPLC and standard HPLC, meeting the most stringent enantiomeric purity specifications for SPPS applications . In contrast, generic amino acid derivatives often enter the market at 95-97% purity without explicit chiral purity guarantees, introducing diastereomeric contamination risk during peptide chain assembly .

Chiral Purity SPPS Quality Control

Synthetic Accessibility: Commercially Available vs. Custom Synthesis of Thiazole-Containing Building Blocks

The commercial availability of Fmoc-L-4-thiazolylalanine (CAS 205528-32-1) from multiple global suppliers at research and bulk quantities provides a significant advantage over custom-synthesized thiazole-containing amino acids. The compound is offered in specifications ranging from 95% to ≥99% purity, with rapid delivery from stock inventories . In contrast, closely related analogs such as trifunctional thiazolyl glutamine derivatives and 4-amino-thiazole Fmoc-amino acid analogs require multi-step custom synthesis, which introduces lead times of weeks to months and variable purity outcomes [1][2]. The ready availability of CAS 205528-32-1 enables its immediate use in the on-resin synthesis of thiazole-containing small molecule libraries and cyclic peptidomimetics without requiring dedicated synthetic chemistry expertise [3].

SPPS Combinatorial Chemistry Building Blocks

Optical Rotation Specification: -32° to -28° as Batch-to-Batch Consistency Metric

Commercial specifications for Fmoc-L-4-thiazolylalanine include a defined optical rotation range of -32° to -28° (c=1, DMF), providing a rapid and accessible quality control metric for confirming enantiomeric integrity upon receipt . This specification serves as a practical verification tool that complements chiral HPLC certification. In contrast, generic Fmoc-amino acid certificates of analysis often omit optical rotation data or provide broader, less restrictive ranges, limiting the end user's ability to perform incoming quality verification without specialized chiral chromatography equipment .

Quality Control Chiral Purity SPPS

Thermal Stability Profile: Melting Point 178.2 °C vs. Lower-Melting Fmoc-Amino Acid Analogs

Fmoc-L-4-thiazolylalanine exhibits a melting point of 178.2 °C, with some commercial specifications reporting a range of 178-183 °C . This relatively high melting point, attributed to the rigid thiazole ring and intermolecular hydrogen bonding, confers enhanced thermal stability during storage and handling relative to aliphatic Fmoc-amino acids such as Fmoc-Ala-OH (melting point approximately 145-150 °C) [1]. The higher melting point reduces the risk of thermal degradation or racemization during extended storage at ambient temperatures and during shipping, though refrigeration (0-8 °C) remains recommended for long-term preservation .

Thermal Stability Storage Handling

Structural Rigidity and Coordination Potential: Thiazole Ring vs. Aliphatic Side Chains in Peptide Conformation

The thiazole ring in Fmoc-L-4-thiazolylalanine introduces both rigidity and coordination potential that are absent in aliphatic amino acids such as alanine, valine, or leucine . The planar, aromatic thiazole heterocycle restricts conformational flexibility of the peptide backbone, which can enhance binding affinity to target proteins by reducing entropic penalties upon complex formation. Additionally, the nitrogen and sulfur atoms in the thiazole ring serve as potential coordination sites for metal ions (e.g., Zn²⁺, Cu²⁺), enabling applications in metallopeptide design and metal-mediated catalysis [1]. In contrast, Fmoc-Ala-OH and other aliphatic Fmoc-amino acids provide no conformational restriction beyond the peptide backbone and lack metal-coordinating functionality [2].

Peptidomimetics Conformational Restriction Metal Coordination

High-Impact Application Scenarios for Fmoc-L-4-Thiazolylalanine (CAS 205528-32-1) Supported by Quantitative Evidence


SARS-CoV-2 and Emerging Viral Protease Inhibitor Development

Medicinal chemistry teams developing direct-acting antivirals against coronaviral proteases can directly incorporate Fmoc-L-4-thiazolylalanine as the P1 residue in peptide aldehyde inhibitors. As demonstrated by Feys et al. (2024), peptide aldehydes containing thiazol-4-yl alanine at the P1 position exhibit low-micromolar to submicromolar IC50 values against SARS-CoV-2 Mpro and strong antiviral activity in cell-based assays [1]. This performance is comparable to that of the clinically validated P1 γ-lactam warhead found in nirmatrelvir, yet the thiazole-containing building block offers synthetic simplicity and reduced cost, enabling rapid SAR exploration and hit-to-lead optimization without custom synthesis bottlenecks [1].

Combinatorial Library Synthesis of Thiazole-Containing Peptidomimetics

Researchers engaged in diversity-oriented synthesis or combinatorial library construction can utilize Fmoc-L-4-thiazolylalanine as a pre-validated, commercially available building block for on-resin library generation. Nefzi et al. (2014) established the utility of Fmoc-protected thiazolyl amino acids for the solid-phase synthesis of small molecule compounds and cyclic peptidomimetics, demonstrating the preparation of a 16-member library of novel thiazole-containing molecules [2]. The immediate commercial availability of CAS 205528-32-1 eliminates the need for multi-step custom synthesis of thiazole building blocks, reducing library production timelines from months to weeks .

High-Fidelity SPPS for Chiral-Purity-Critical Peptide Therapeutics

Process chemistry and CMC teams developing peptide-based therapeutics, where stereochemical integrity is a regulatory requirement, benefit from the ≥99% chiral purity specification of Fmoc-L-4-thiazolylalanine . The compound's certified enantiomeric excess minimizes the formation of diastereomeric impurities during SPPS, which are difficult to remove via preparative HPLC and can compromise both analytical characterization and biological activity [3]. The narrow optical rotation specification (-32° to -28°) further enables rapid incoming QC verification, ensuring batch-to-batch consistency in GMP and GLP environments .

Conformationally Constrained Peptide Design for Enhanced Target Affinity

Structural biologists and computational chemists designing peptides with improved binding kinetics can exploit the planar, rigid thiazole ring of Fmoc-L-4-thiazolylalanine to restrict backbone flexibility and pre-organize the peptide into a bioactive conformation . The reduction in conformational entropy upon target binding can translate to enhanced binding affinity compared to peptides containing flexible aliphatic residues such as alanine or leucine [4]. Additionally, the nitrogen and sulfur atoms in the thiazole ring provide metal-coordination sites, enabling the design of metallopeptide inhibitors targeting zinc-dependent proteases and other metalloenzymes .

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